N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide
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Description
N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C18H14F3N3OS and its molecular weight is 377.39. The purity is usually 95%.
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Scientific Research Applications
Kinase Inhibition and Anticancer Activity
N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)cyclopropanecarboxamide and its analogues have been explored as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase activity. These compounds have demonstrated significant inhibition of VEGFR-2, which is crucial for the treatment of various cancers. For instance, one study found that these compounds show robust in vivo efficacy in human lung and colon carcinoma xenograft models (Borzilleri et al., 2006).
Antimicrobial and Antitumor Studies
Research has shown that N-(pyridin-3-ylmethyl)-benzo[d]thiazol derivatives can be effective in antimicrobial and antitumor applications. For example, zinc(II) complexes with pyridine thiazole derivatives exhibited improved bioactive properties, demonstrating specificity for certain bacteria or cancer cell lines (Xun-Zhong et al., 2020).
Crystal Structure Analysis
The crystal structure and Hirshfeld surface analysis of N-(pyridin-2-ylmethyl)benzamide derivatives provide insights into the molecular geometry and interactions, essential for understanding their biological activity (Artheswari et al., 2019).
Synthesis and Reactivity in Organic Chemistry
These compounds are also significant in organic chemistry for their synthesis and reactivity. Studies have explored their synthesis through oxidative C–S bond formation strategies, highlighting their potential in developing biologically potent compounds (Mariappan et al., 2016).
Tuberculosis Treatment
In the treatment of tuberculosis, thiazole-aminopiperidine hybrid analogues of these compounds have been identified as effective Mycobacterium tuberculosis GyrB inhibitors. These compounds have shown promising activity in vitro assays against Mycobacterium smegmatis and Mycobacterium tuberculosis (Jeankumar et al., 2013).
Electrocatalysis and Material Science
Lastly, these compounds have applications in electrocatalysis and material science. For instance, their use in the synthesis of electrochromic polymers and as catalysts in olefin oxidation processes has been investigated, demonstrating their versatility in various scientific fields (Ming et al., 2015).
Properties
IUPAC Name |
N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]cyclopropanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F3N3OS/c19-18(20,21)13-4-1-5-14-15(13)23-17(26-14)24(16(25)12-6-7-12)10-11-3-2-8-22-9-11/h1-5,8-9,12H,6-7,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSVLVUVELOQOP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.